Calcium sodium phosphate (CAS 65997-17-3), commonly crystallizing as the β-rhenanite phase (β-NaCaPO4), is an advanced inorganic bioceramic and functional host material. Unlike simple calcium phosphates, the integration of sodium into the crystal lattice creates a highly soluble, bioactive matrix that rapidly releases therapeutic calcium and phosphate ions in physiological environments [1]. In industrial and materials science procurement, this compound is highly valued not only for its rapid resorbability in bone tissue engineering but also as a potent liquid-phase sintering flux that drives densification in advanced ceramics [2]. Furthermore, its stable crystal structure and high thermal quenching threshold make it a highly effective host lattice for rare-earth dopants in solid-state lighting and radiation dosimetry [3].
Procuring standard hydroxyapatite (HA) or pure zirconia as a substitute for calcium sodium phosphate severely compromises both physiological degradation and thermomechanical processability. Pure HA is highly crystalline and exhibits negligible solubility at neutral pH, failing to provide the rapid ion release necessary for aggressive bone remodeling [1]. In ceramic manufacturing, lacking the sodium-driven fluxing behavior of NaCaPO4 forces the use of higher sintering temperatures, which often results in excessive porosity, poor marginal fit, and brittle failure in load-bearing applications [2]. Additionally, generic calcium phosphates lack the specific oxygen-vacancy trap centers and lattice symmetry required to prevent concentration quenching when used as phosphors, making NaCaPO4 strictly necessary for high-efficiency luminescent applications [3].
Calcium sodium phosphate (β-rhenanite) demonstrates a fundamentally different dissolution profile compared to standard hydroxyapatite (HA). In comparative in vitro testing, NaCaPO4 achieves a remarkably high solubility of approximately 1.0 g/L at a physiological pH of 7.54, whereas HA remains virtually insoluble under identical conditions [1]. This massive increase in solubility ensures an immediate and sustained release of Ca2+ and PO4(3-) ions, which is critical for stimulating osteoblast proliferation and matching the degradation rate of the implant to the growth rate of new bone tissue.
| Evidence Dimension | Aqueous solubility at pH 7.54 |
| Target Compound Data | ~1.0 g/L (NaCaPO4) |
| Comparator Or Baseline | Negligible / near-zero (Hydroxyapatite) |
| Quantified Difference | Orders of magnitude higher solubility for NaCaPO4 |
| Conditions | In vitro dissolution at pH 7.54 |
Buyers developing resorbable bone grafts must select this compound over HA to ensure the material actually degrades and actively participates in the biomineralization process.
When used as an additive in zirconia-based dental ceramics, NaCaPO4 acts as a highly effective liquid-phase sintering flux. Quantitative evaluations show that adding NaCaPO4 to a zirconia matrix reduces the sintered porosity from 42.9% (in pure zirconia) down to 1.2% when sintered at 1350°C [1]. This drastic reduction in porosity is accompanied by an increase in the shrinkage ratio from 6.0% to 21.0%, proving that the sodium-calcium-phosphate phase drives profound densification and improves the marginal integrity of CNC-milled restorations.
| Evidence Dimension | Sintered porosity |
| Target Compound Data | 1.2% porosity (NaCaPO4-blended Zirconia) |
| Comparator Or Baseline | 42.9% porosity (Pure Zirconia) |
| Quantified Difference | 97.2% relative reduction in porosity |
| Conditions | Sintered at 1350°C |
Essential for manufacturers of CAD/CAM dental blocks who need to eliminate micro-pores and achieve near-theoretical density without utilizing extreme ultra-high-temperature sintering.
The intrinsic brittleness of pure hydroxyapatite limits its use in load-bearing implants. However, incorporating β-NaCaPO4 as a weak interphase layer in HA/bioactive glass laminates significantly enhances mechanical resilience. Hot-pressed composites containing β-NaCaPO4 interphases achieved a fracture toughness (K_Ic) of 1.4 to 2.0 MPa·m1/2, compared to just 1.0 MPa·m1/2 for the non-reinforced HA matrix [1]. The β-NaCaPO4 layer provides an easy path for debonding and crack deflection, mitigating catastrophic failure.
| Evidence Dimension | Fracture toughness (K_Ic) |
| Target Compound Data | 1.4 - 2.0 MPa·m1/2 (HA with β-NaCaPO4 interphase) |
| Comparator Or Baseline | 1.0 MPa·m1/2 (Non-reinforced HA) |
| Quantified Difference | 40% to 100% increase in fracture toughness |
| Conditions | Hot pressing at 1000°C (30 min, 30 MPa) |
Allows biomedical engineers to procure a material that overcomes the catastrophic brittleness of traditional bioceramics, enabling the design of load-bearing implants.
Beyond structural applications, NaCaPO4 is a highly stable host matrix for rare-earth luminescent centers due to its specific oxygen-vacancy trap dynamics. When doped with Dysprosium (NaCaPO4:Dy3+ at 0.3 mol %), the phosphor exhibits a thermoluminescence (TL) glow peak intensity at 230°C that is approximately 1.15 times greater than that of the industry-standard commercial CaSO4:Dy TLD phosphor [1]. Furthermore, the NaCaPO4 host demonstrates high stability with minimal fading over 5 weeks, making it a highly reliable material for radiation tracking.
| Evidence Dimension | Thermoluminescence (TL) peak intensity |
| Target Compound Data | 1.15x relative intensity (NaCaPO4:Dy3+) |
| Comparator Or Baseline | 1.0x relative intensity (Commercial CaSO4:Dy) |
| Quantified Difference | 15% higher TL sensitivity |
| Conditions | Gamma-ray irradiation, TL peak measured at 230°C |
Procurement teams sourcing phosphors for radiation dosimeters or solid-state lighting can achieve higher sensitivity and lower signal fading by switching to a NaCaPO4 host lattice.
Leveraging its 1.0 g/L solubility to provide rapid calcium and phosphate ion release for fast-remodeling skeletal defects, outperforming static hydroxyapatite in physiological degradation [1].
Utilizing its flux properties during 1350°C sintering to reduce zirconia porosity to 1.2% and improve the marginal fit of milled restorations [2].
Acting as a weak interphase in hydroxyapatite composites to enable crack deflection and double the fracture toughness of the final implant [3].
Serving as a structurally stable host lattice for rare-earth ions (e.g., Dy3+) to achieve high thermal quenching resistance and 15% higher luminescence sensitivity than standard calcium sulfate phosphors [4].